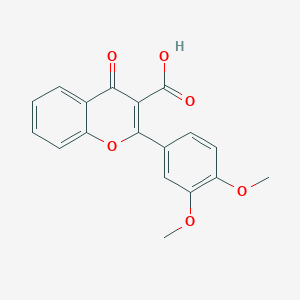
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is a complex organic compound with a chromene backbone Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but has different chemical properties and applications.
3,4-Dimethoxyphenethylamine: Another compound with the 3,4-dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to its chromene backbone combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
119607-27-1 |
|---|---|
Fórmula molecular |
C18H14O6 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-22-13-8-7-10(9-14(13)23-2)17-15(18(20)21)16(19)11-5-3-4-6-12(11)24-17/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
LKHGOGWEXTUMNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



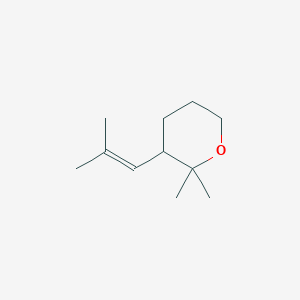
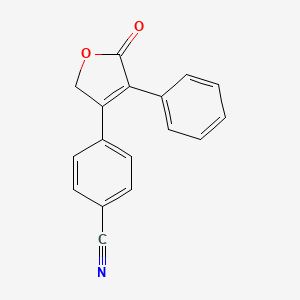


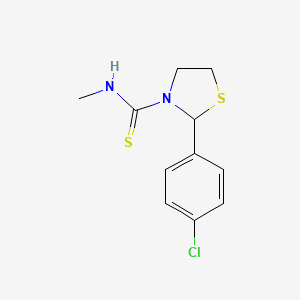
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
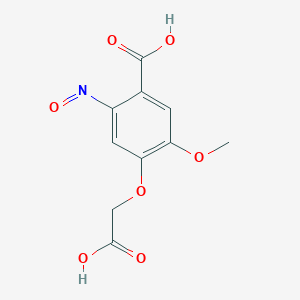
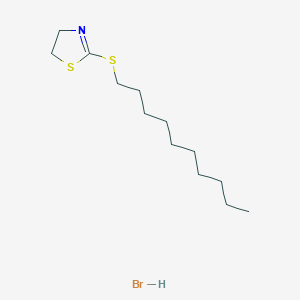
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
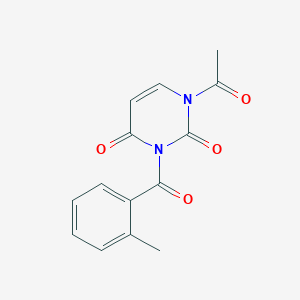
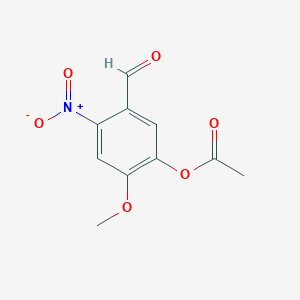

![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
